4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Description
This compound features a benzamide core linked to a sulfamoyl group substituted with benzyl and isopropyl (propan-2-yl) moieties. The N-(4-methoxyphenyl) group introduces an anisamide scaffold, which is associated with enhanced bioavailability and metabolic stability .
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-7-5-4-6-8-19)31(28,29)23-15-9-20(10-16-23)24(27)25-21-11-13-22(30-3)14-12-21/h4-16,18H,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVRFEUUMREXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves the following steps:
Formation of the Sulfonamide Moiety: The reaction between benzylamine and isopropylsulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-N-isopropylsulfonamide.
Coupling with 4-methoxyphenylbenzamide: The sulfonamide is then coupled with 4-methoxyphenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-hydroxyphenyl)benzamide.
Reduction: Formation of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide moiety.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group (R1-SO2-NR2R3) is a critical pharmacophore. Substituents on this moiety influence steric bulk, lipophilicity, and target binding. Key analogs include:
Key Observations :
Modifications on the Benzamide Scaffold
The N-(4-methoxyphenyl) group is a recurring motif in bioactive compounds. Comparisons include:
Key Observations :
Melting Points and Solubility
Trends :
Enzyme Inhibition
- Carbonic Anhydrase (hCA I/II) and AChE Inhibition: Analogs like 3a–g show IC50 values in the nanomolar range, with benzyl and heteroaryl substituents enhancing potency.
- PD-L1 Inhibition : Sulfonamide-anisamide hybrids (e.g., compound 4 in ) achieve >50% PD-L1 inhibition, suggesting the target compound may modulate immune checkpoints.
Antifungal and Anticancer Activity
- Antifungal : LMM5 (structurally similar) inhibits C. albicans via thioredoxin reductase inhibition.
- Anticancer : Imidazole-linked benzamides exhibit activity against cervical cancer (PC-3 cell line).
ADMET and Molecular Docking Insights
- ADMET Profiles: Most sulfonamide-benzamide derivatives show low cytotoxicity (e.g., compounds in are non-toxic to fibroblasts).
- Docking Studies : Bulky substituents (e.g., isopropyl in the target) may improve binding to hydrophobic enzyme pockets .
Q & A
Q. How can researchers assess its potential for drug resistance?
- Answer :
- Long-Term Exposure : Treat cancer cells for 6–8 weeks and monitor IC₅₀ shifts.
- Genomic Sequencing : Identify mutations in target kinases (e.g., RET V804M gatekeeper mutation).
- Combination Therapy : Test synergy with checkpoint inhibitors (e.g., anti-PD-L1) .
Industrial-Academic Collaboration
Q. What industrial techniques (e.g., flow chemistry) improve synthesis scalability?
- Answer :
- Continuous Flow Reactors : Enhance mixing and temperature control for sulfonation/alkylation steps.
- Automation : Robotic platforms for high-throughput screening of reaction conditions.
- Quality Control : PAT (Process Analytical Technology) for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
